VS 8

DNA damage response homology-directed repair pathway selectivity

Experimental designs requiring unambiguous attribution of DNA repair phenotypes to the HDR pathway often face confounding variables from pan-pathway inhibitors. YU238259 (CAS 1943733-16-1) addresses this as a rigorously validated, HDR-selective chemical probe. - >11.5-fold differential cytotoxicity (LD50 ~8.5 μM in BRCA2⁻/⁻ vs >100 μM in proficient cells), enabling definitive genotype-phenotype correlation. - Validated pathway selectivity: inhibits HDR without affecting NHEJ (GFP reporter & foci formation assays). - 60-min pretreatment for chemosensitization protocols; 3 mg/kg i.p. for in vivo xenograft studies.

Molecular Formula C26H20F3N3O3
Molecular Weight 479.4 g/mol
Cat. No. B12421499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVS 8
Molecular FormulaC26H20F3N3O3
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2=CC=CC3=C2C=CC=C3NC(=O)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C26H20F3N3O3/c1-16(33)30-18-11-13-20(14-12-18)35-24-10-4-7-21-22(24)8-3-9-23(21)32-25(34)31-19-6-2-5-17(15-19)26(27,28)29/h2-15H,1H3,(H,30,33)(H2,31,32,34)
InChIKeyZCMXAYQHMRJMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YU238259: Selective HDR Inhibitor Overview


N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide, commonly designated as YU238259 (CAS: 1943733-16-1), is a diarylurea-based small molecule that functions as a novel inhibitor of homology-dependent DNA repair (HDR) [1]. Discovered as part of a novel class of DNA double-strand break (DSB) repair inhibitors, YU238259 specifically inhibits HDR while exhibiting no detectable activity against the non-homologous end-joining (NHEJ) pathway in cell-based GFP reporter assays [1]. This mechanistic selectivity distinguishes YU238259 from pan-DSB repair inhibitors and NHEJ-specific agents, positioning it as a targeted chemical probe for investigating HDR pathway biology and exploiting synthetic lethality in BRCA2-deficient tumor contexts [1].

Pathway Selectivity HDR-selective inhibitor with no NHEJ activity in reporter assays Enables unambiguous pathway attribution
Genotype Context Preferential activity in BRCA2-deficient models Synthetic lethality research probe
Mechanism Diarylurea HDR inhibitor without PARP enzymatic activity Orthogonal to PARP inhibitors

YU238259: Why Pathway Specificity Matters


Substitution among DNA double-strand break repair inhibitors without pathway-specific characterization introduces substantial experimental risk. The DSB repair landscape encompasses three mechanistically distinct pathways—HDR, NHEJ, and microhomology-mediated end-joining (MMEJ)—each governed by non-overlapping protein machineries and exhibiting divergent functional roles in normal versus tumor cells [1]. Agents that inhibit NHEJ (e.g., DNA-PK inhibitors such as NU7441, M3814, AZD7648) produce fundamentally different biological outcomes compared with HDR-selective inhibitors like YU238259; pan-pathway inhibitors introduce additional confounding variables [1]. In BRCA2-deficient contexts, where HDR is already compromised, YU238259 induces synthetic lethality by eliminating residual HDR capacity, whereas NHEJ inhibitors fail to recapitulate this genotype-specific cytotoxicity [2]. Furthermore, YU238259 lacks PARP inhibitory activity, unlike PARP inhibitors that achieve synthetic lethality through distinct trapping mechanisms [2]. The quantitative evidence below demonstrates that pathway identity and selectivity are the principal determinants of functional outcome in DSB repair inhibitor applications.

NHEJ inhibitors (e.g., DNA-PK inhibitors) May suppress NHEJ while leaving HDR intact, producing opposite pathway modulation and confounding HDR-specific phenotype interpretation.
PARP inhibitors Induce synthetic lethality via PARP trapping, not direct HDR inhibition; pathway engagement and resistance profiles may differ significantly from HDR-selective probes.
Pan-DSB repair inhibitors Simultaneous inhibition of multiple pathways introduces confounding variables that limit mechanistic deconvolution and genotype-phenotype correlation.

YU238259: Quantitative Evidence vs. Comparators


HDR Pathway Selectivity Without NHEJ Inhibition

In cell-based GFP reporter assays, YU238259 specifically inhibits homology-dependent DNA repair (HDR) with no detectable inhibition of the non-homologous end-joining (NHEJ) pathway [1]. This contrasts with broad-spectrum DSB repair inhibitors that suppress both pathways and with NHEJ-selective agents such as DNA-PK inhibitors (e.g., NU7441, M3814, AZD7648) that block NHEJ while leaving HDR intact or even enhancing it [2]. YU238259 treatment decreased the number of U2OS cells with ionizing radiation-induced BRCA1 foci (a marker of HDR engagement) but did not affect 53BP1 or pDNA-PK foci (markers of NHEJ activity) [3].

HDR vs NHEJ selectivity
Direct comparison
HDR inhibition; NHEJ not inhibited
Contrasts with NHEJ inhibitors that leave HDR intact
Pathway-selective probe without NHEJ confounding
GFP reporter and BRCA1/53BP1 foci assays
DNA damage response homology-directed repair pathway selectivity DSB repair

BRCA2-Selective Cytotoxicity

YU238259 exhibits pronounced genotype-selective cytotoxicity, with LD50 values of 8.5–8.7 μM in BRCA2-deficient (BRCA2⁻/⁻) PEO1/4 cells compared with >100 μM in BRCA2-proficient (BRCA2⁺/⁺) cells, representing a greater than 11.5-fold differential [1]. This synthetic lethality arises from the compound's HDR-inhibitory mechanism combined with pre-existing HDR deficiency in BRCA2-null cells. In contrast, PARP inhibitors such as olaparib, while also synthetically lethal in BRCA-mutant contexts, achieve their effect through PARP trapping and catalytic inhibition—mechanistically distinct from direct HDR suppression .

BRCA2‑selective cytotoxicity
Reported
LD50 8.5–8.7 μM (BRCA2⁻/⁻)
LD50 >100 μM (BRCA2⁺/⁺)
>11.5‑fold genotype‑selective window in isogenic PEO1/4 cells
Supports synthetic lethality research endpoint context
synthetic lethality BRCA2 deficiency cancer genetics HDR inhibitor

Synergy with PARP Inhibitors in BRCA2-Deficient Models

YU238259 treatment demonstrates synergistic activity when combined with PARP inhibition, with this synergism further heightened by BRCA2 deficiency [1]. Critically, YU238259 itself has no direct effect on PARP enzymatic activity, distinguishing it from PARP inhibitors that directly target the enzyme . This orthogonal mechanism—HDR pathway inhibition without PARP engagement—enables combination strategies that simultaneously suppress two complementary DNA repair modalities without overlapping resistance mechanisms, a feature not achievable with PARP inhibitor monotherapy or PARP inhibitor combinations [1].

Synergy with PARP inhibitors
Mechanistic distinction
Synergistic with PARP inhibition
No direct PARP enzymatic inhibition
Orthogonal HDR‑PARP combination strategy
Potentiated by BRCA2 deficiency
PARP inhibitor combination therapy BRCA2 deficiency HDR inhibitor

In Vivo BRCA2-Dependent Tumor Growth Inhibition

In vivo administration of YU238259 (3 mg/kg, intraperitoneal) significantly delays tumor growth and increases survival in mice bearing BRCA2-deficient (BRCA2⁻/⁻) DLD-1 xenografts, while showing no comparable effect on BRCA2-proficient (BRCA2⁺/⁺) tumors [1]. This genotype-dependent antitumor activity occurs even in the absence of concomitant DNA-damaging therapy, confirming that the synthetic lethality observed in vitro translates to in vivo tumor growth inhibition [1]. This contrasts with many DNA repair inhibitors that require combination with DNA-damaging agents to achieve measurable antitumor effects in vivo .

In vivo BRCA2‑dependent response
Model context
Tumor growth delay in BRCA2⁻/⁻ DLD-1 xenografts (3 mg/kg i.p.)
No comparable effect in BRCA2⁺/⁺ tumors
Reported model‑response context without DNA‑damaging co‑therapy
Monotherapy endpoint interpretation
in vivo efficacy BRCA2 deficiency xenograft model synthetic lethality

Radiosensitization and Chemosensitization Potentiation

YU238259 exhibits potent synergistic activity with ionizing radiation (IR) and the topoisomerase II inhibitor etoposide, with this radiosensitization and chemosensitization further heightened in BRCA2-deficient settings [1]. Treatment with YU238259 increases unresolved DNA double-strand breaks following IR exposure, as assessed by neutral comet assay showing elevated comet tail moments in YU238259-treated cells at 24 hours post-irradiation compared with vehicle controls [1]. In comparative studies, YU238259 (HRR inhibitor) and NHEJ inhibitors (DDRI-18, A12B4C3) both enhanced the therapeutic effect of cisplatin/etoposide (CDDP/VP-16) combination treatment in human ovarian cancer cells, with YU238259 requiring only 60 minutes of pretreatment to achieve sensitization compared with 120 minutes required for the NHEJ inhibitor A12B4C3 [2].

Sensitization kinetics
Direct comparison
60 min pretreatment sufficient
A12B4C3 (NHEJ inhibitor) requires ≥120 min
Faster pretreatment window for combination endpoint studies
Combined with cisplatin/etoposide or IR
radiosensitization chemosensitization ionizing radiation etoposide

YU238259: Optimal Research Applications


Synthetic Lethality Studies in BRCA2-Deficient Tumor Models

YU238259 is optimally deployed in isogenic cell line pairs (BRCA2⁻/⁻ versus BRCA2⁺/⁺) to interrogate HDR pathway dependency and synthetic lethality mechanisms. The >11.5-fold differential cytotoxicity between BRCA2-deficient and proficient cells enables definitive genotype-phenotype correlation studies [1]. Researchers should use concentrations in the 0–10 μM range for in vitro synthetic lethality assays, with LD50 determination expected at approximately 8.5 μM in BRCA2-deficient lines and >100 μM in proficient controls [1]. For in vivo validation, 3 mg/kg intraperitoneal administration in BRCA2-deficient xenograft models produces measurable tumor growth delay as monotherapy, providing a baseline for combination studies [1].

HDR Pathway-Specific Mechanistic Dissection

In studies requiring unambiguous attribution of phenotypes to HDR pathway inhibition, YU238259 provides pathway selectivity unmatched by pan-DSB repair inhibitors. The compound inhibits HDR while preserving NHEJ activity, as validated by GFP reporter assays and foci formation analysis showing selective reduction of BRCA1 foci without affecting 53BP1 or pDNA-PK foci [1]. This selectivity makes YU238259 the preferred tool for experiments where NHEJ suppression would introduce confounding variables or compensatory pathway activation artifacts [2]. Typical in vitro concentrations for pathway-specific studies range from 0–5 μM, with dose-dependent decreases in HDR efficiency observed [1].

Combination with PARP Inhibitors and DNA-Damaging Agents

YU238259 is uniquely positioned for combination studies exploring dual-pathway DNA repair suppression. Its lack of direct PARP enzymatic activity enables orthogonal combination with PARP inhibitors (olaparib, niraparib, veliparib), with synergy potentiated by BRCA2 deficiency [1]. Additionally, YU238259 synergizes with ionizing radiation and etoposide, making it suitable for radiosensitization and chemosensitization protocols [1]. Researchers should note the 60-minute pretreatment requirement for effective sensitization when combining with cisplatin/etoposide regimens—faster than the 120-minute pretreatment required for the NHEJ inhibitor A12B4C3 [2].

Comparative DSB Repair Pathway Analysis

In experimental designs comparing the relative contributions of HDR, NHEJ, and MMEJ pathways to DNA damage responses, YU238259 serves as the HDR-selective reference compound. Studies demonstrate that YU238259 (HDR inhibitor), DDRI-18 (NHEJ inhibitor), and A12B4C3 (NHEJ inhibitor) produce distinct patterns of DNA damage accumulation, γ-H2AX foci formation, and apoptotic induction when combined with DNA-damaging agents [1]. This differential pharmacology enables researchers to deconvolve pathway-specific contributions in complex DSB repair contexts and validate genetic perturbation results with orthogonal chemical probes [1].

Application
Selection Property
Validation Focus
BRCA2‑deficient tumor model studies
Genotype‑selective cytotoxicity context
Synthetic lethality and HDR dependency endpoint review
HDR pathway mechanistic research
HDR‑selective inhibition without NHEJ engagement
GFP reporter and foci formation endpoint interpretation
Combination with PARP inhibitors or DNA‑damaging agents
Orthogonal HDR inhibition, no PARP enzymatic activity
Synergy and pretreatment kinetics context
DSB repair pathway comparative studies
HDR‑selective reference tool compound
Pathway‑specific contribution deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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